molecular formula C11H8Br2N2O3S B12994949 2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid CAS No. 886501-04-8

2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B12994949
CAS No.: 886501-04-8
M. Wt: 408.07 g/mol
InChI Key: NDQLDRGTCJCZLE-UHFFFAOYSA-N
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Description

2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine atoms, a thioether linkage, and a quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the bromination of 3-methyl-4-oxo-3,4-dihydroquinazoline to introduce bromine atoms at the 6 and 8 positions. This is followed by the introduction of a thioether group through a nucleophilic substitution reaction with a suitable thiol reagent. The final step involves the acylation of the thioether intermediate to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides, palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino or alkoxy-substituted quinazolinone derivatives.

Scientific Research Applications

2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the thioether group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The quinazolinone core is known to interact with DNA and proteins, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-4(3H)-quinazolinone derivatives: These compounds share the quinazolinone core and bromine substitutions but differ in the functional groups attached.

    Thioether-containing quinazolinones: Compounds with similar thioether linkages but different substituents on the quinazolinone core.

Uniqueness

2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to the combination of bromine atoms, a thioether linkage, and an acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

886501-04-8

Molecular Formula

C11H8Br2N2O3S

Molecular Weight

408.07 g/mol

IUPAC Name

2-(6,8-dibromo-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C11H8Br2N2O3S/c1-15-10(18)6-2-5(12)3-7(13)9(6)14-11(15)19-4-8(16)17/h2-3H,4H2,1H3,(H,16,17)

InChI Key

NDQLDRGTCJCZLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O

Origin of Product

United States

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